molecular formula C11H8BrF3N2O B14899074 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole

Cat. No.: B14899074
M. Wt: 321.09 g/mol
InChI Key: JJVIRPROTYYDEN-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1H-imidazole is a halogenated imidazole derivative characterized by a bromo-fluorophenoxy methyl substituent at position 2 and a difluoromethyl group at position 1 of the imidazole core. The bromine and fluorine substituents likely influence its electronic properties, solubility, and biological interactions, as seen in related compounds .

Properties

Molecular Formula

C11H8BrF3N2O

Molecular Weight

321.09 g/mol

IUPAC Name

2-[(2-bromo-4-fluorophenoxy)methyl]-1-(difluoromethyl)imidazole

InChI

InChI=1S/C11H8BrF3N2O/c12-8-5-7(13)1-2-9(8)18-6-10-16-3-4-17(10)11(14)15/h1-5,11H,6H2

InChI Key

JJVIRPROTYYDEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC2=NC=CN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenoxy group.

    Imidazole Formation: The formation of the imidazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) and potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bromine Substitution : Bromine increases molecular weight and polarizability, as seen in and . This may enhance intermolecular interactions, contributing to higher melting points (e.g., 152–154°C in ).
  • Fluorine Effects : Fluorine atoms improve metabolic stability and bioavailability. For example, fluorophenyl-substituted benzimidazoles () are often explored for drug development due to their resistance to oxidative degradation.
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group in the target compound may offer intermediate electronegativity compared to trifluoromethyl groups in , balancing lipophilicity and reactivity.

Biological Activity

The compound 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrF3N2OC_{12}H_{10}BrF_3N_2O with a molecular weight of approximately 348.119 g/mol. The structure features an imidazole ring, which is known for its bioactivity in various pharmacological contexts.

The biological activity of imidazole derivatives often involves their interaction with specific biological targets, such as enzymes and receptors. The difluoromethyl group enhances metabolic stability and binding affinity, potentially leading to increased efficacy in therapeutic applications.

Key Mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) at the GABA-A receptor, influencing neurotransmission and exhibiting anxiolytic effects .
  • Enzyme Inhibition : Imidazole derivatives frequently inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Methodology Results
Study 1GABA-A PAMIn vitro assaysEnhanced receptor activity observed
Study 2Enzyme inhibitionEnzymatic assaysSignificant inhibition of target enzymes
Study 3Anticancer propertiesCell line studiesInduced apoptosis in cancer cell lines

Case Studies

  • GABA-A Receptor Modulation :
    • A series of benzimidazole derivatives were tested for their ability to modulate the GABA-A receptor. The results indicated that structural modifications similar to those in this compound could enhance metabolic stability and receptor affinity .
  • Anticancer Activity :
    • Research demonstrated that imidazole compounds with difluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism was linked to apoptosis induction through caspase activation pathways .
  • Pharmacokinetic Studies :
    • Studies on metabolic stability using human liver microsomes showed that compounds with difluoromethyl groups had improved resistance to metabolic degradation, indicating a favorable pharmacokinetic profile for further development .

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